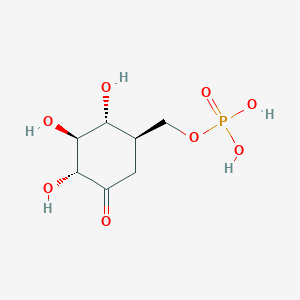

Validone 7-phosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13O8P |

|---|---|

Molecular Weight |

256.15 g/mol |

IUPAC Name |

[(1R,2R,3S,4R)-2,3,4-trihydroxy-5-oxocyclohexyl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C7H13O8P/c8-4-1-3(2-15-16(12,13)14)5(9)7(11)6(4)10/h3,5-7,9-11H,1-2H2,(H2,12,13,14)/t3-,5-,6+,7+/m1/s1 |

InChI Key |

TWEGOAYSXFKLRS-UMWONPOSSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](C1=O)O)O)O)COP(=O)(O)O |

Canonical SMILES |

C1C(C(C(C(C1=O)O)O)O)COP(=O)(O)O |

Origin of Product |

United States |

Biosynthetic Pathway Investigations of Validone 7 Phosphate

Early Precursors and Initial Cyclization Events

The journey to validone (B1261251) 7-phosphate begins with the cyclization of a seven-carbon sugar phosphate (B84403), a reaction that establishes the core carbocyclic structure.

D-Sedoheptulose 7-phosphate as the Common C7 Origin

The biosynthesis of the C7N aminocyclitol family, which includes the precursors to validamycin A, originates from D-sedoheptulose 7-phosphate. nih.govnih.govtandfonline.compnas.orgnih.gov This intermediate of the pentose (B10789219) phosphate pathway serves as the foundational C7 building block. nih.govnih.gov An enzyme with homology to dehydroquinate synthase, 2-epi-5-epi-valiolone (B1265091) synthase (ValA), catalyzes the cyclization of D-sedoheptulose 7-phosphate. nih.govnih.govuniprot.org This initial and committed step forms the first cyclic intermediate, 2-epi-5-epi-valiolone. tandfonline.comnih.govnih.govebi.ac.ukresearchgate.netacs.orgcapes.gov.br

Formation of 2-epi-5-epi-Valiolone

The enzyme ValA, a dehydroquinate synthase-like protein, directly converts D-sedoheptulose 7-phosphate into 2-epi-5-epi-valiolone. nih.govnih.gov This cyclization is a crucial event, marking the entry point into the validamycin biosynthetic pathway. nih.gov Feeding experiments using isotopically labeled compounds have confirmed that 2-epi-5-epi-valiolone is efficiently incorporated into validamycin A. nih.govcore.ac.uk This intermediate is then believed to undergo further enzymatic transformations, including epimerization and dehydration, to yield valienone (B1250258), a key precursor for subsequent phosphorylation. nih.govtandfonline.com

Enzymatic Generation of Validone 7-phosphate

The formation of validone 7-phosphate from earlier cyclitol intermediates is orchestrated by specific enzymes that introduce the phosphate group and perform necessary redox transformations.

Role of C7-Cyclitol Kinases (ValC) in Phosphorylation

A key enzyme in the biosynthesis of validone 7-phosphate is a C7-cyclitol kinase designated as ValC. nih.govnih.govcreative-enzymes.com This enzyme, homologous to the 2-epi-5-epi-valiolone kinase (AcbM) from the acarbose (B1664774) biosynthetic pathway, is responsible for the ATP-dependent phosphorylation of cyclitol intermediates. nih.govnih.govnih.gov Inactivation of the valC gene in the validamycin-producing strain Streptomyces hygroscopicus leads to the abolishment of validamycin A production, and this production can be restored by complementing the mutated gene with a functional copy of valC. nih.govnih.govebi.ac.uk This demonstrates the critical role of ValC in the biosynthetic pathway. nih.govnih.govebi.ac.uk

Substrate Specificity of ValC (Validone and Valienone)

In vitro characterization of ValC has revealed its specific substrate preferences. The enzyme efficiently catalyzes the phosphorylation of both validone and valienone at the C-7 position to produce their respective 7-phosphate derivatives. nih.govnih.govcreative-enzymes.comebi.ac.ukgenome.jpresearchgate.net However, ValC does not show activity towards other potential intermediates such as 2-epi-5-epi-valiolone, 5-epi-valiolone, or glucose. nih.govnih.gov This substrate specificity strongly suggests that phosphorylation occurs at a later stage in the pathway, after the formation of validone and valienone. nih.gov

Proposed Reduction from Valienone 7-phosphate (ValN Activity)

Two primary hypotheses exist for the formation of validone 7-phosphate. One possibility is that valienone is first reduced to validone, which is then phosphorylated by ValC. nih.gov An alternative and strongly supported proposal is that ValC phosphorylates valienone to yield valienone 7-phosphate. nih.govtandfonline.comtandfonline.com A portion of this valienone 7-phosphate is then proposed to be reduced by a reductase, designated as ValN, to form validone 7-phosphate. nih.govtandfonline.comresearchgate.net This suggests that valienone 7-phosphate acts as a branch point in the pathway, leading to both the saturated (validone) and unsaturated (valienamine) moieties of validamycin A. nih.govresearchgate.net

Subsequent Transformations of Validone 7-phosphate

Validone 7-phosphate is a key intermediate in the biosynthesis of validamycin A, a potent antifungal agent. Its formation is a critical juncture, leading to a series of enzymatic transformations that ultimately yield the core structure of validamycin A. These subsequent steps involve transamination, condensation, and dephosphorylation, each catalyzed by specific enzymes.

The first step in the downstream modification of validone 7-phosphate is a transamination reaction to produce validamine (B1683471) 7-phosphate. This reaction is catalyzed by the enzyme validamine 7-phosphate aminotransferase, encoded by the valM gene in the validamycin biosynthetic gene cluster. In some organisms, a homologous enzyme, VldF, performs the same function. This enzymatic step is crucial as it introduces the first nitrogen atom into the cyclitol ring, a hallmark of the aminocyclitol class of antibiotics.

The reaction involves the transfer of an amino group from a donor molecule, typically an amino acid like L-glutamine, to the keto group of validone 7-phosphate. This conversion is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent process, a common mechanism for aminotransferases.

Following the formation of validamine 7-phosphate, the next critical step is its condensation with a second cyclitol unit, GDP-valienol, to form validoxylamine A 7'-phosphate. This unusual C-N bond formation is catalyzed by the enzyme validamine 7-phosphate valienyltransferase, also known as a pseudoglycosyltransferase, encoded by the valL or vldE gene. uniprot.orgresearchgate.net This enzyme is a member of the GT-B structural family of glycosyltransferases. nih.gov

The reaction catalyzed by ValL/VldE is noteworthy as it creates a non-glycosidic C-N linkage between the two cyclitol moieties, with retention of the anomeric configuration. researchgate.netnih.gov The enzyme exhibits strict substrate specificity for both GDP-valienol and validamine 7-phosphate. researchgate.net Structural studies of VldE have provided insights into its mechanism, revealing an active site at the interface of its two Rossmann-fold domains. nih.govplos.org Gene inactivation studies have confirmed the essential role of valL in the biosynthesis of validamycin A, as its deletion results in the complete loss of production. nih.gov

| Enzyme | Gene | Substrates | Product | Reaction Type |

| Validamine 7-phosphate valienyltransferase | valL / vldE | Validamine 7-phosphate, GDP-valienol | Validoxylamine A 7'-phosphate, GDP | Condensation (C-N bond formation) |

The final step in the formation of the core validoxylamine A structure is the dephosphorylation of validoxylamine A 7'-phosphate. This hydrolysis reaction is catalyzed by the phosphatase enzyme ValH (also known as VldH), which belongs to the haloacid dehalogenase-like superfamily. nih.govuniprot.org This enzyme removes the phosphate group from the 7'-position of validoxylamine A 7'-phosphate, yielding validoxylamine A. nih.govuniprot.org The activity of ValH/VldH is essential for the subsequent glycosylation step that leads to the final validamycin A molecule. nih.govplos.org

| Enzyme | Gene | Substrate | Product | Reaction Type |

| Validoxylamine A 7'-phosphate phosphatase | valH / vldH | Validoxylamine A 7'-phosphate | Validoxylamine A, Phosphate | Dephosphorylation |

Condensation to Validoxylamine A 7'-phosphate (ValL/VldE Activity)

Comparative Biosynthesis: Validamycin A versus Acarbose Pathways

Validamycin A and acarbose are both microbial secondary metabolites that belong to the family of pseudo-oligosaccharides and share a common C7N aminocyclitol moiety, valienamine (B15573). nih.govasm.org Despite this structural similarity, their biosynthetic pathways exhibit significant differences. nih.govnih.gov

Both pathways originate from sedoheptulose (B1238255) 7-phosphate, which is cyclized to 2-epi-5-epi-valiolone. nih.govnih.gov However, the subsequent steps diverge considerably. In the validamycin A pathway, a series of discrete, non-phosphorylated cyclitol intermediates such as 5-epi-valiolone, valienone, and validone have been identified. nih.gov In contrast, the acarbose biosynthetic pathway is thought to proceed through phosphorylated intermediates, and no free cyclitol intermediates have been isolated. asm.orgacs.org This suggests that the intermediates in acarbose biosynthesis remain enzyme-bound. acs.org

Another key difference lies in the formation of the pseudodisaccharide structure. In validamycin A biosynthesis, the formation of the C-N bond to create validoxylamine A occurs between two cyclitol units. In acarbose biosynthesis, the linkage is formed between the cyclitol unit and a derivative of glucose, TDP-4-amino-4,6-dideoxyglucose. acs.org

The genetic organization of the biosynthetic clusters also reflects these differences. While there is homology between some of the genes, such as the initial cyclase (valA and acbC), the subsequent modifying enzymes are distinct, reflecting the different chemical transformations that occur in each pathway. asm.org

| Feature | Validamycin A Biosynthesis | Acarbose Biosynthesis |

| Starting Precursor | Sedoheptulose 7-phosphate | Sedoheptulose 7-phosphate |

| Initial Cyclization Product | 2-epi-5-epi-valiolone | 2-epi-5-epi-valiolone |

| Intermediates | Discrete, non-phosphorylated cyclitols (e.g., 5-epi-valiolone, valienone) nih.gov | Proposed to be phosphorylated and enzyme-bound asm.orgacs.org |

| Pseudodisaccharide Formation | Condensation of two cyclitol units (validamine 7-phosphate and GDP-valienol) | Condensation of a cyclitol and a glucose derivative (TDP-4-amino-4,6-dideoxyglucose) acs.org |

Enzymology and Structural Biology of Validone 7 Phosphate Metabolizing Enzymes

ValC Kinase: Mechanism and Specificity

ValC is a crucial enzyme in the validamycin A biosynthetic pathway, responsible for the phosphorylation of C7-cyclitols. This phosphorylation is a key activation step, preparing the substrate for subsequent reactions.

Biochemical Characterization and ATP Dependence

ValC has been identified as a novel type of C7-cyclitol kinase. researchgate.netresearchgate.net Its primary role is the ATP-dependent phosphorylation of valienone (B1250258) and validone (B1261251) to yield their respective 7-phosphate derivatives. researchgate.netresearchgate.net Inactivation of the valC gene leads to a complete loss of validamycin A production, confirming its essential role in the biosynthetic pathway. researchgate.net Complementation with a functional valC gene restores production, underscoring its critical function. researchgate.net

The kinase activity of ValC is strictly dependent on ATP as the phosphate (B84403) donor. researchgate.netresearchgate.net Kinetic studies have been conducted to determine the enzyme's affinity for its substrates. The Michaelis-Menten constant (Km) for ATP is a key parameter in understanding the enzyme's efficiency. While specific Km values for ATP with ValC are not extensively reported in the available literature, typical Km values for ATP in kinases can range from micromolar to millimolar concentrations, reflecting the cellular abundance of ATP. researchgate.netreactionbiology.com

The enzyme exhibits specificity for certain C7-cyclitols, actively phosphorylating valienone and validone. nih.gov However, it does not show activity towards other related compounds like 2-epi-5-epi-valiolone (B1265091), 5-epi-valiolone, or glucose, highlighting its specific role in the validamycin pathway. researchgate.netresearchgate.net

Table 1: Kinetic Parameters of ValC (This is an interactive table, click on headers to sort)

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |

|---|---|---|---|

| Valienone | 0.019 | 3.5 | 180 |

| Validone | 0.026 | 7.3 | 286 |

Data sourced from reference nih.gov

Catalytic Mechanism and Residue Importance

The catalytic mechanism of protein kinases, in general, involves the transfer of the γ-phosphate from ATP to a substrate. ebi.ac.uk This process is facilitated by a conserved set of amino acid residues within the active site that are responsible for binding both ATP and the substrate, and for stabilizing the transition state of the phosphoryl transfer reaction. nih.govelifesciences.orgresearchgate.net

Key features of a typical kinase active site include:

A glycine-rich loop (P-loop): This flexible loop interacts with the phosphate groups of ATP. nih.gov

A catalytic loop: Containing a conserved aspartate residue that acts as a catalytic base. ebi.ac.uk

An activation loop: Which often undergoes conformational changes upon substrate binding to properly orient the catalytic residues. embopress.org

While the specific catalytic residues of ValC have not been extensively detailed through site-directed mutagenesis in the provided research, its homology to other kinases suggests a similar mechanism. The active site would create a specific binding pocket for ATP and the cyclitol substrate, with conserved residues playing critical roles in catalysis. For instance, a conserved lysine (B10760008) residue is typically involved in anchoring and orienting the α- and β-phosphates of ATP, and its mutation often leads to a significant decrease in catalytic activity. nih.gov Similarly, an aspartate in the catalytic loop is crucial for the phosphoryl transfer. ebi.ac.uk The specificity of ValC for valienone and validone is determined by the precise shape and chemical nature of its substrate-binding pocket. researchgate.netresearchgate.net

ValL (VldE) Pseudoglycosyltransferase: Insights into Non-Glycosidic C-N Coupling

ValL, also known as VldE, is a remarkable enzyme that catalyzes the formation of a non-glycosidic C-N bond, a rare and crucial step in the biosynthesis of validoxylamine A 7'-phosphate. nih.govplos.org This reaction involves the condensation of two pseudo-sugar units: GDP-valienol and validamine (B1683471) 7-phosphate. nih.govnih.gov

Structural Determination: Apo-forms and Substrate/Product Complexes

The three-dimensional structure of ValL/VldE has been determined in several forms, providing significant insights into its function. These include the apo-form (without any bound ligand), and complexes with GDP, the product validoxylamine A 7'-phosphate (VDO), and a product analog, trehalose (B1683222). plos.orgresearchgate.netnih.govplos.org

Structural analysis of the apo-enzyme reveals an "open" conformation. plos.org Upon binding of substrates or products, significant conformational changes are observed, particularly in the active site loops, leading to a more "closed" conformation that sequesters the substrates from the solvent and brings them into the correct orientation for catalysis. researchgate.netplos.org For example, a noticeable structural variance is found around the active site entrance in the apo ValL structure, which becomes ordered upon binding of the product analog trehalose. plos.org

Active Site Analysis and Binding Interactions

The active site of ValL/VldE is a highly specialized pocket designed to bind its two specific substrates. plos.orgresearchgate.net The binding site for the nucleotide-activated donor, GDP-valienol, shows clear differences from that of the UDP-glucose binding site in the homologous enzyme OtsA, which explains ValL's strict preference for a guanine (B1146940) nucleotide. plos.orgresearchgate.net Key residues such as Arg321, Asn323, Asn361, and Thr366 in VldE are involved in interactions with the guanine base of GDP. researchgate.net

The binding pocket for the acceptor substrate, validamine 7'-phosphate, is highly conserved between ValL and OtsA. plos.org In VldE, residues Asp158, His182, Arg12, Asn325, Arg326, and Asp383 are involved in binding validoxylamine A 7'-phosphate. researchgate.net Mutagenesis studies have shown that Asp158 and His182, while located in the active site, may not be directly involved in catalysis but are crucial for substrate recognition and maintaining the architecture of the active site. nih.govnih.gov The binding of the acceptor molecule induces conformational changes in the side chains of Asp158, Tyr159, and Arg326. researchgate.net

Table 2: Key Residues in the ValL/VldE Active Site (This is an interactive table, click on headers to sort)

| Residue | Function | Interaction |

|---|---|---|

| Arg12 | VDO Binding | Interacts with VDO |

| Asp158 | Substrate Recognition/Binding | Interacts with VDO; conformational change on binding |

| His182 | Substrate Recognition | Interacts with VDO |

| Tyr159 | Substrate Binding | Conformational change on binding |

| Arg321 | GDP Binding | Interacts with guanine base |

| Asn323 | GDP Binding | Interacts with guanine base |

| Asn325 | VDO Binding | Interacts with VDO |

| Arg326 | VDO Binding | Interacts with VDO; conformational change on binding |

| Asn361 | GDP Binding | Interacts with guanine base |

| Thr366 | GDP Binding | Interacts with guanine base |

| Asp383 | VDO Binding | Interacts with VDO |

Data compiled from references nih.govresearchgate.netnih.gov

Proposed SNi-like Mechanism of Bond Formation

The formation of the C-N bond by ValL/VldE is proposed to occur via an SNi-like (internal nucleophilic substitution) mechanism. nih.govplos.orgnih.govresearchgate.net This mechanism is analogous to that proposed for the retaining glycosyltransferase OtsA. plos.orgnih.gov However, a key difference is that the reaction catalyzed by ValL/VldE does not involve the formation of an oxocarbenium ion intermediate because the pseudo-sugar substrate, valienol, lacks an endocyclic oxygen atom. nih.govnih.gov

The proposed SNi-like mechanism for ValL/VldE involves the following key features:

Substrate Binding: GDP-valienol and validamine 7'-phosphate bind in the active site.

Transition State Formation: The departure of the GDP leaving group is facilitated, leading to the formation of a transition state. The olefinic moiety of GDP-valienol is thought to play a critical role in stabilizing this transition state, which is analogous to the oxocarbenium ion-like transition state in glycosyltransferases. nih.govresearchgate.net

Nucleophilic Attack: The amino group of validamine 7'-phosphate acts as the nucleophile, attacking the anomeric-like carbon of the valienol moiety from the same face as the departing GDP group. nih.govresearchgate.net This "front-face" attack is a hallmark of the SNi mechanism and results in the retention of stereochemistry at the reaction center.

Product Release: The newly formed validoxylamine A 7'-phosphate and GDP are released from the enzyme.

Kinetic isotope effect studies support this SNi-like mechanism over other possibilities, such as a 1,4-elimination-1,4-addition mechanism. nih.govnih.gov The elucidation of the ValL/VldE structure in complex with its products has provided significant insight into this internal return mechanism, which allows for catalysis with a net retention of the stereochemical configuration of the donated cyclitol. nih.govplos.org

Comparison with Trehalose 6-phosphate Synthase (OtsA)

Validone 7-phosphate is a crucial intermediate in the biosynthesis of validamycin A, a potent antifungal agent. The enzyme responsible for its formation, VldE, is a pseudo-glycosyltransferase that catalyzes a non-glycosidic C-N bond between GDP-valienol and validamine 7-phosphate. researchgate.net While VldE is not a true glycosyltransferase, it shares remarkable structural and mechanistic similarities with trehalose 6-phosphate synthase (OtsA), a retaining glycosyltransferase. researchgate.netresearchgate.net

OtsA is a key enzyme in the biosynthesis of trehalose, a disaccharide important for many organisms, including mycobacteria where it is a component of cell wall glycolipids. researchgate.net It catalyzes the formation of trehalose 6-phosphate from a nucleotide-sugar donor, typically UDP-glucose, and glucose 6-phosphate. researchgate.netuniprot.org Despite differences in the substrates they utilize and the bonds they form, both VldE and OtsA from various organisms, including Escherichia coli, Streptomyces venezuelae, and Paraburkholderia xenovorans, exhibit a highly similar protein fold. researchgate.net

A detailed comparison of the active sites of VldE and OtsA reveals both conserved features and key differences that account for their distinct substrate specificities. researchgate.net The binding sites for the ribose and phosphate portions of the nucleotide-sugar donor are largely conserved between the two enzymes. researchgate.net However, the regions that accommodate the nucleotide base and the acceptor molecule show significant variations. For instance, in VldE, the active site contains residues such as Arg321, Asn323, Asn361, and Thr366 that specifically interact with the larger purine (B94841) base of its GDP-valienol substrate. researchgate.net In contrast, the active site of OtsA from E. coli has residues like Leu344, Ile295, Pro297, and His338, which create a pocket that preferentially binds the smaller pyrimidine (B1678525) base of UDP-glucose. researchgate.net

Superimposition of the VldE structure with bound validoxylamine A 7'-phosphate and the OtsA structure reveals a strong conservation in the positioning of the cyclitol/glucose acceptor molecules. researchgate.net This structural homology suggests a common evolutionary origin and a shared catalytic mechanism, despite their divergent functions in primary and specialized metabolism. rcsb.org The structural similarities have even allowed for the creation of chimeric proteins by swapping domains between VldE and OtsA, providing further insights into their substrate recognition and catalytic mechanisms. researchgate.net

ValM (VldF) Aminotransferase: Substrate Recognition and Catalysis

The biosynthesis of validamycin A involves a key transamination step catalyzed by the enzyme ValM, also known as VldF. This aminotransferase is responsible for the conversion of a keto intermediate to an amino group, leading to the formation of validamine 7-phosphate. Like other aminotransferases, ValM utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, which is essential for its catalytic activity. researchgate.netwikipedia.org

Aminotransferases are a diverse class of enzymes that play crucial roles in amino acid metabolism. researchgate.netnih.gov They typically catalyze the transfer of an amino group from a donor molecule, often an amino acid, to a keto acid acceptor. nih.govnih.gov The reaction proceeds through a "ping-pong" mechanism involving the formation of a Schiff base intermediate between the PLP cofactor and the substrate. wikipedia.org

In the first half-reaction, the amino group of the donor substrate displaces the internal aldimine linkage between PLP and a lysine residue in the active site of the enzyme, forming an external aldimine. nih.gov This is followed by a tautomerization to a ketimine intermediate, which is then hydrolyzed to release the keto acid product and form pyridoxamine (B1203002) 5'-phosphate (PMP). nih.gov In the second half-reaction, the PMP intermediate donates its amino group to the incoming keto acid substrate, regenerating the PLP cofactor and releasing the final amino product. wikipedia.org

The substrate specificity of ValM is determined by the architecture of its active site, which is shaped to accommodate its specific keto-cyclitol substrate. The binding pocket positions the substrate in close proximity to the PLP cofactor for efficient catalysis. While detailed structural information for ValM is limited, comparisons with other aminotransferases suggest that specific residues within the active site are responsible for recognizing and binding the unique structural features of the validamycin precursor.

Table 2: General Characteristics of Aminotransferases

| Characteristic | Description |

|---|---|

| Cofactor | Pyridoxal 5'-phosphate (PLP) researchgate.netwikipedia.org |

| General Reaction | Amino donor + Keto acceptor ⇌ Keto product + Amino product nih.gov |

| Catalytic Mechanism | Ping-pong bi-bi with Schiff base intermediates wikipedia.org |

| Key Intermediates | Internal aldimine, External aldimine, Ketimine, Pyridoxamine 5'-phosphate (PMP) wikipedia.orgnih.gov |

| Substrate Specificity | Determined by the active site architecture researchgate.net |

ValH (VldH) Phosphatase: Dephosphorylation Kinetics and Cofactor Requirements

Following the formation of validoxylamine A 7'-phosphate, the final step in the biosynthesis of validoxylamine A is a dephosphorylation reaction catalyzed by the phosphatase ValH (also known as VldH). uniprot.org This enzyme removes the phosphate group from the 7' position of validoxylamine A 7'-phosphate, yielding the final active compound, validoxylamine A. uniprot.org

ValH belongs to the haloacid dehalogenase (HAD)-like hydrolase superfamily, a large and diverse group of enzymes that catalyze the cleavage of a variety of chemical bonds. uniprot.org A key characteristic of many phosphatases, including ValH, is their dependence on divalent metal cations for activity. uniprot.org

Kinetic studies of ValH have shown that it requires the presence of a divalent metal ion for catalysis. uniprot.org The enzyme can utilize magnesium (Mg²⁺), manganese (Mn²⁺), or cobalt (Co²⁺) as cofactors. uniprot.org These metal ions are believed to play a crucial role in the catalytic mechanism, likely by coordinating with the phosphate group of the substrate and activating a water molecule for nucleophilic attack.

The dephosphorylation reaction catalyzed by ValH is a hydrolysis reaction, where a water molecule is used to cleave the phosphate ester bond. The general mechanism for many metallophosphatases involves the activation of a water molecule by a metal ion in the active site. ebi.ac.uk This activated water molecule then acts as a nucleophile, attacking the phosphorus atom of the phosphate group and leading to the cleavage of the P-O bond.

Interestingly, it has been observed that ValH can also dephosphorylate trehalose 6-phosphate to produce trehalose, indicating a degree of substrate promiscuity. uniprot.org This dual activity highlights the evolutionary relationship between the validamycin and trehalose biosynthetic pathways.

Table 3: Properties of ValH (VldH) Phosphatase

| Property | Description |

|---|---|

| Enzyme Class | HAD-like hydrolase uniprot.org |

| Reaction | Dephosphorylation of validoxylamine A 7'-phosphate uniprot.org |

| Product | Validoxylamine A uniprot.org |

| Cofactor Requirement | Divalent metal cations (Mg²⁺, Mn²⁺, Co²⁺) uniprot.org |

| Alternative Substrate | Trehalose 6-phosphate uniprot.org |

General Principles of Phosphorylation and Dephosphorylation in Specialized Metabolism

Phosphorylation and dephosphorylation are fundamental post-translational modifications that play a pivotal role in regulating a vast array of cellular processes, including specialized (or secondary) metabolism. wikipedia.orgspandidos-publications.com The addition and removal of phosphate groups can act as a molecular switch, altering the activity, stability, and localization of enzymes, thereby controlling the flux through metabolic pathways. wikilectures.euthermofisher.com

In the context of specialized metabolism, phosphorylation and dephosphorylation events are crucial for:

Activation and Inactivation of Enzymes: Many enzymes in biosynthetic pathways are regulated by phosphorylation. pnas.org For some enzymes, phosphorylation leads to activation, while for others, it results in inactivation. wikilectures.eu This allows for the rapid and reversible control of metabolic pathways in response to developmental cues or environmental stimuli. mdpi.com For example, under certain stress conditions like UV-B radiation, the phosphorylation status of key enzymes in secondary metabolite biosynthesis, such as those in the flavonoid and alkaloid pathways, can be significantly altered, leading to changes in the production of these compounds. nih.gov

Metabolite Activation: Phosphorylation is a common strategy to "activate" metabolic intermediates, preparing them for subsequent enzymatic reactions. mdpi.com The addition of a phosphate group can increase the solubility of a molecule and provide a good leaving group for subsequent condensation or elimination reactions. imperial.ac.uk This principle is evident in the biosynthesis of many natural products, where phosphorylated intermediates are common. nih.govresearchgate.net

Regulation of Gene Expression: Signal transduction pathways, which often rely on cascades of phosphorylation events, can regulate the expression of genes encoding enzymes involved in specialized metabolism. spandidos-publications.com This provides a mechanism for the coordinated regulation of entire biosynthetic gene clusters. The mitogen-activated protein kinase (MAPK) signaling pathway, for instance, can be activated by external stimuli and subsequently regulate the biosynthesis of secondary metabolites through the phosphorylation of transcription factors. nih.gov

The balance between the activities of kinases (which add phosphate groups) and phosphatases (which remove them) is critical for maintaining metabolic homeostasis. wikipedia.orgwikilectures.eu This dynamic interplay allows cells to fine-tune the production of specialized metabolites in response to their physiological needs. frontiersin.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Validone 7-phosphate |

| Trehalose 6-phosphate |

| GDP-valienol |

| Validamine 7-phosphate |

| Validoxylamine A 7'-phosphate |

| UDP-glucose |

| Glucose 6-phosphate |

| Trehalose |

| Validoxylamine A |

| Pyridoxal 5'-phosphate (PLP) |

| Pyridoxamine 5'-phosphate (PMP) |

Genetic and Regulatory Aspects of Validone 7 Phosphate Biosynthesis

Gene Cluster Organization and Annotation in Producer Organisms

The genes responsible for validamycin biosynthesis are organized into a distinct gene cluster in the producing organism, Streptomyces hygroscopicus subsp. jinggangensis 5008. nih.gov The identification and sequencing of this cluster have been pivotal in elucidating the biosynthetic pathway of validamycin and, by extension, its precursor, validone (B1261251) 7-phosphate.

A significant portion of this cluster, a 45 kb DNA region, has been analyzed, revealing a complex arrangement of genes. ebi.ac.uk This region contains 16 structural genes directly involved in the biosynthesis, 2 regulatory genes, and several other genes associated with transport, transposition, and resistance. ebi.ac.uk The core biosynthetic genes are often organized into operons, allowing for coordinated expression. For instance, a 6-kb fragment within the cluster was found to contain valA, valB, and valC organized as an operon. nih.govresearchgate.net

The annotation of these genes has been accomplished through a combination of sequence homology analysis and functional characterization. For example, the valA gene shows homology to acbC, a gene from the acarbose (B1664774) biosynthetic gene cluster, and has been functionally confirmed to encode a cyclase responsible for converting D-sedoheptulose 7-phosphate into 2-epi-5-epi-valiolone (B1265091). nih.gov Similarly, valC encodes a kinase that phosphorylates cyclitol intermediates. nih.govebi.ac.uk The functions of several key genes within this cluster are summarized in the table below.

| Gene | Encoded Protein | Proposed Function in Validamycin Biosynthesis | Homology |

|---|---|---|---|

| valA | Putative cyclase | Cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone | acbC (acarbose biosynthesis) |

| valB | Putative adenyltransferase | Involved in the formation of a nucleotidyl-activated intermediate | GlgC (glucose-1-phosphate adenylyltransferase) |

| valC | C7-Cyclitol kinase | Phosphorylation of validone and valienone (B1250258) | AcbM (2-epi-5-epi-valiolone 7-kinase) |

| valG | Putative glycosyltransferase | Final attachment of glucose to produce validamycin A | - |

Transcriptional Regulation of Biosynthetic Genes

Environmental Signal Integration in Phosphate (B84403) Metabolism (e.g., Pho regulon)

Phosphate availability is a critical environmental signal that influences the production of many secondary metabolites, including antibiotics. nih.gov In bacteria, the Pho regulon is a global regulatory network that governs the response to phosphate limitation. nih.govnih.govwikipedia.org This system is typically controlled by a two-component system, PhoR-PhoP, where PhoR is a sensor kinase and PhoP is a response regulator. nih.govmdpi.com Under phosphate-limiting conditions, PhoR autophosphorylates and subsequently transfers the phosphoryl group to PhoP. mdpi.com Phosphorylated PhoP then binds to specific DNA sequences, known as PHO boxes, in the promoter regions of target genes, thereby modulating their transcription. nih.govnih.gov

Regulatory Elements and Transcription Factors Affecting Gene Expression

Beyond global regulators like the Pho system, specific regulatory elements and transcription factors within the validamycin gene cluster fine-tune its expression. The 45 kb sequenced region of the validamycin cluster contains two dedicated regulatory genes. ebi.ac.uk These genes likely encode transcription factors that bind to specific DNA sequences within the cluster to either activate or repress the transcription of the biosynthetic genes.

In Streptomyces, SARP (Streptomyces antibiotic regulatory protein) family regulators are known to control secondary metabolite production. nih.gov It has been observed that a temperature shift can enhance validamycin production, and this thermo-controlled transcription appears to be regulated by a SARP-family gene. nih.gov

Furthermore, the expression of genes can be influenced by post-transcriptional regulation involving small RNAs. nii.ac.jp While not yet explicitly demonstrated for the validamycin pathway, this is a common regulatory mechanism in bacteria. nii.ac.jp Transcription factors themselves are proteins that control the rate of transcription by binding to specific DNA sequences. wikipedia.orgebi.ac.uk Their activity can be modulated by various signals, leading to changes in gene expression. wikipedia.org

Strategies for Pathway Engineering and Optimization

The detailed understanding of the validamycin gene cluster has opened up avenues for metabolic engineering to improve the production of validamycin and its precursors. These strategies primarily involve the manipulation of the biosynthetic genes to enhance metabolic flux towards the desired product.

Gene Deletion and Complementation Studies

Gene deletion and complementation are powerful tools to confirm the function of specific genes within a biosynthetic pathway. asm.orgnih.gov In the context of validamycin biosynthesis, the deletion of a 30-kb DNA fragment from the gene cluster in S. hygroscopicus resulted in the complete loss of validamycin production, confirming the direct involvement of this cluster. nih.govresearchgate.net

More targeted gene inactivation studies have been crucial in elucidating the roles of individual enzymes. For instance, the inactivation of the valC gene, which encodes the C7-cyclitol kinase, led to mutants incapable of producing validamycin A. ebi.ac.ukrhea-db.org The production of validamycin A was restored when a functional copy of the valC gene was reintroduced into the mutant strain via a plasmid, a process known as complementation. ebi.ac.ukrhea-db.orgnih.gov This experiment definitively established the critical role of ValC in the phosphorylation step of the pathway. Similarly, inactivation of the glycosyltransferase gene valG abolished the final glucosylation step, leading to the accumulation of the precursor validoxylamine A. ebi.ac.uk

Overexpression of Key Enzymes

Another common strategy to enhance the production of a desired metabolite is to overexpress the genes encoding rate-limiting enzymes in the biosynthetic pathway. nih.govjmb.or.kr By increasing the cellular concentration of these key enzymes, the metabolic flux through the pathway can be significantly increased.

Analytical Methodologies for Validone 7 Phosphate Research

Isotopic Labeling Strategies for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful tool for tracing the metabolic fate of precursor molecules through a biosynthetic pathway. slideshare.netmdpi.com By introducing atoms with a different isotopic composition (either stable or radioactive) into a precursor, researchers can follow the label as it is incorporated into downstream intermediates and the final product, thereby mapping the pathway's steps. slideshare.netphysoc.org

Stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), are non-radioactive and can be used to create labeled compounds that are chemically identical to their natural counterparts but distinguishable by mass-sensitive analytical methods. physoc.org In the investigation of the validamycin A biosynthetic pathway, feeding experiments using precursors labeled with ¹³C and ²H have been instrumental. nih.gov

Researchers synthesize potential precursors in ¹³C- or ²H-labeled forms and introduce them to cultures of the validamycin-producing organism, Streptomyces hygroscopicus var. limoneus. nih.gov The resulting validamycin A is then isolated and analyzed to determine if and where the isotopic label has been incorporated. nih.gov For instance, studies have shown that labeled 2-epi-5-epi-valiolone (B1265091) is incorporated into both cyclitol moieties of validamycin A, suggesting it is the initial cyclization product from D-sedoheptulose 7-phosphate. nih.gov The analysis of the labeled products is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry (MS). nih.govsymeres.com

Table 1: Examples of Stable Isotope Application in Validamycin Biosynthesis Research

| Isotope | Labeled Precursor Fed | Analytical Technique | Key Finding |

| ¹³C | ¹³C-labeled potential precursors | ¹³C NMR Spectroscopy | Confirmed incorporation and identified the position of labels in the validamycin A structure. nih.gov |

| ²H | ²H-labeled potential precursors | ²H NMR, Mass Spectrometry | Demonstrated the specific incorporation of precursors like 2-epi-5-epi-valiolone into the final product. nih.gov |

Radiotracer techniques utilize radioactive isotopes like Tritium (³H) to label potential precursors. slideshare.netslideshare.net These techniques offer extremely high sensitivity, allowing for the detection of very small quantities of intermediates. slideshare.net In studies of validamycin A biosynthesis, various potential precursors have been synthesized in ³H-labeled form and fed to Streptomyces hygroscopicus cultures. nih.gov

After the feeding experiment, the validamycin A product is isolated, purified, and analyzed by liquid scintillation counting to quantify the amount of radioactivity incorporated. nih.gov This method helped demonstrate that while compounds like validone (B1261251) are incorporated into validamycin A, other potential intermediates such as valiolamine, valienamine (B15573), and validamine (B1683471) were not, likely due to a lack of cellular uptake. nih.gov For example, the in vivo formation of [7-³H]validamine from [7-³H]validone was shown, suggesting validamine may be a pathway intermediate despite its non-incorporation when supplied externally. nih.gov

Application of Stable Isotopes (e.g., ¹³C, ²H)

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of newly isolated compounds and the identification of pathway intermediates. nih.govwikipedia.org

High-Resolution NMR spectroscopy is a primary tool for determining the detailed three-dimensional structure of molecules in solution. libretexts.orgmdpi.com In the context of validamycin biosynthesis, both ¹H-NMR and ¹³C-NMR are used to analyze purified intermediates and final products. nih.gov For example, analysis of validamycin A produced from ¹³C-labeled precursors by ¹³C-NMR confirmed the labeling pattern. nih.gov

In a closely related study, the structure of valienone (B1250258) 7-phosphate, a direct precursor to validone 7-phosphate, was confirmed using high-resolution NMR. nih.gov The analysis involved multiple NMR techniques:

¹H NMR: Provided information on the proton environments within the molecule. nih.gov

¹³C NMR: Revealed the carbon skeleton.

³¹P NMR: Is widely used for studies of phosphorylated compounds. wikipedia.org

Correlation Spectroscopy (COSY): A ¹H-¹³P COSY NMR spectrum showed a strong correlation between H-7 and the phosphorus signal, which provided conclusive evidence that phosphorylation occurred at the C-7 hydroxyl group, confirming the product's identity as valienone 7-phosphate. nih.gov

Table 2: NMR Techniques for Structural Characterization of Pathway Intermediates

| NMR Technique | Purpose | Application Example |

| ¹H NMR | Determines the number and type of hydrogen atoms. libretexts.org | Characterization of valienone and valienone 7-phosphate. nih.gov |

| ¹³C NMR | Determines the carbon framework of a molecule. nih.gov | Analysis of ¹³C-labeled validamycin A. nih.gov |

| ¹H-¹³P COSY | Establishes connectivity between specific proton and phosphorus nuclei. nih.gov | Confirmed the site of phosphorylation in valienone 7-phosphate. nih.gov |

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule and can help identify pathway intermediates. plos.org In the study of validamycin biosynthesis, Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to analyze the products of enzymatic reactions. nih.gov For instance, the product of the phosphorylation of valienone by the kinase ValC was analyzed by ESI-MS, which showed a signal at m/z 253 (M-H)⁻, corresponding to the mass of valienone 7-phosphate. nih.gov

Selective Ion Monitoring Mass Spectrometry (SIM-MS) was also employed in feeding experiments with labeled precursors to specifically detect and analyze the labeled validamycin A product. nih.gov Furthermore, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method for the simultaneous analysis of multiple sugar phosphates in a complex mixture, which is highly relevant for detecting intermediates like sedoheptulose (B1238255) 7-phosphate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Chromatographic Separation Techniques for Purification and Analysis

Chromatography encompasses a range of techniques used to separate, identify, and purify the components of a mixture. ijpsjournal.com These methods are crucial for isolating specific intermediates from complex biological extracts for further analysis. harvardapparatus.com

In the research of validone 7-phosphate's precursors, multiple chromatographic steps are employed for purification. nih.gov For example, the purification of valienone 7-phosphate from an enzymatic reaction mixture involved the following steps:

Ion-Exchange Chromatography: The reaction product was first applied to a Dowex 1x8 anion exchange column. The column was washed, and compounds were eluted with a gradient of sodium chloride. Valienone 7-phosphate was found in the fractions eluted with 250 mM NaCl. nih.gov

Size-Exclusion Chromatography (Gel Filtration): The pooled fractions containing the product were then desalted using a Sephadex G-10 column, which separates molecules based on size. nih.govhuji.ac.il

Thin-Layer Chromatography (TLC) is also used as a rapid analytical method to monitor the progress of enzymatic reactions and to quickly check the purity of fractions. nih.gov

Table 3: Chromatographic Techniques in Validone 7-Phosphate Related Research

| Technique | Principle | Application |

| Ion-Exchange Chromatography | Separation based on net charge. creative-proteomics.com | Purification of negatively charged valienone 7-phosphate from a reaction mixture. nih.gov |

| Size-Exclusion Chromatography | Separation based on molecular size. huji.ac.il | Desalting of purified valienone 7-phosphate. nih.gov |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary and mobile phase. | Rapid analysis of enzymatic reaction products. nih.gov |

Enzyme Activity Assays and Kinetic Analysis

The study of Validone 7-phosphate often involves the characterization of the enzymes responsible for its synthesis. A key enzyme in this context is ValC, a C7-cyclitol kinase that catalyzes the phosphorylation of validone. nih.govebi.ac.uk Understanding the activity and kinetics of this enzyme is crucial for elucidating its role in biosynthetic pathways, such as that of the antifungal agent validamycin A. nih.gov

Enzyme Activity Assays

Enzyme assays are laboratory procedures used to measure the rate of enzymatic reactions and are essential for studying enzyme kinetics. creative-biolabs.com For the kinase ValC, which produces Validone 7-phosphate, a continuous spectrophotometric coupled assay is a primary method for determining its activity. nih.gov

PK/LDH Coupled Enzyme Assay:

The kinetic analysis of the ValC enzyme is commonly performed using a pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled assay system. nih.gov This method indirectly measures the activity of ValC by monitoring the production of adenosine (B11128) diphosphate (B83284) (ADP), one of the products of the phosphorylation reaction. The principle relies on two subsequent enzymatic reactions that link ADP production to the oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), a compound that can be easily measured with a spectrophotometer. nih.gov

The sequence of reactions is as follows:

ValC Reaction: Validone + ATP → Validone 7-phosphate + ADP

Pyruvate Kinase (PK) Reaction: ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

Lactate Dehydrogenase (LDH) Reaction: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The components for this assay are meticulously combined to ensure that the ValC enzyme is the sole variable influencing the reaction rate.

| Component | Concentration/Amount | Purpose |

| Tris-HCl (pH 7.6) | 25 mM | Buffer to maintain optimal pH |

| MgCl₂ | 5 mM | Cofactor for kinase activity |

| NH₄Cl | 10 mM | Component of the buffer system |

| ATP | 1 mM | Phosphate (B84403) donor substrate |

| Phosphoenolpyruvate (PEP) | 0.4 mM | Substrate for Pyruvate Kinase |

| NADH | 0.2 mM | Monitored chromophore for LDH reaction |

| PK/LDH mix | 6 µL | Coupling enzymes |

| Substrate (Validone) | 0.003–0.5 mM | The substrate being analyzed |

| Table 1: Typical reaction components for the kinetic analysis of ValC using the PK/LDH coupled enzyme assay. nih.gov |

Kinetic Analysis

Kinetic analysis provides quantitative data on how enzymes bind to their substrates and convert them into products. For the ValC kinase, this involves determining key parameters by measuring the reaction rate at various concentrations of its substrates, primarily validone and valienone. nih.gov

Substrate Specificity:

A critical aspect of kinetic analysis is determining the substrate specificity of the enzyme. Research has shown that ValC, a C7-cyclitol kinase from Streptomyces hygroscopicus, exhibits a notable degree of specificity. It effectively phosphorylates both validone and valienone to their respective 7-phosphate derivatives. nih.govebi.ac.uk However, the enzyme does not act on other similar cyclitols or on glucose, highlighting its specialized role in the validamycin A biosynthetic pathway. nih.gov

| Substrate Tested | Phosphorylation by ValC | Product |

| Validone | Yes | Validone 7-phosphate |

| Valienone | Yes | Valienone 7-phosphate |

| 2-epi-5-epi-valiolone | No | N/A |

| 5-epi-valiolone | No | N/A |

| Glucose | No | N/A |

| Table 2: Substrate specificity of the C7-cyclitol kinase, ValC. nih.govebi.ac.uk |

The results from these assays provide crucial insights into the metabolic pathway. nih.gov The ability of ValC to phosphorylate both valienone and validone suggests two potential routes in the biosynthesis of validamycin A. In one route, valienone is converted to validone, and both are then phosphorylated by ValC. Alternatively, valienone may be phosphorylated first to valienone 7-phosphate, which is subsequently reduced to form validone 7-phosphate. nih.gov

Advanced Research Perspectives and Future Directions

Deeper Mechanistic Probing of Uncharacterized Enzymes in the Pathway

The biosynthesis of validamycin A from sedoheptulose (B1238255) 7-phosphate involves a series of enzymatic transformations. While key enzymes have been identified, the precise mechanisms of several remain to be fully characterized. The pathway involves the conversion of valienone (B1250258) to validone (B1261251), which is then phosphorylated by the kinase ValC to yield validone 7-phosphate. nih.gov An aminotransferase, ValM, is proposed to catalyze the subsequent transamination of validone 7-phosphate to validamine (B1683471) 7-phosphate. nih.gov

However, questions persist regarding the reduction steps. For instance, it is unclear whether valienone is first reduced to validone and then phosphorylated, or if valienone 7-phosphate is reduced to validone 7-phosphate by a yet-to-be-identified reductase. nih.gov Identifying and characterizing the specific reducing enzymes involved in the steps downstream of valienone and its phosphorylated derivative is crucial for a complete understanding of the pathway. nih.gov Homology-based searches have pointed to potential candidates within the gene cluster, but detailed in vitro enzymatic assays are required for confirmation. juniperpublishers.com

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction

Reconstructing the validamycin A biosynthetic pathway in a heterologous host is a powerful strategy for studying the pathway and for engineered production of its intermediates. The entire 45 kb gene cluster from Streptomyces hygroscopicus 5008, which is responsible for validamycin A synthesis, has been sequenced. nih.govjuniperpublishers.com Researchers have successfully demonstrated that a reassembled cluster of just eight essential genes can support the production of validamycin A when expressed in a heterologous host, Streptomyces lividans 1326. nih.gov

Furthermore, individual enzymes from the pathway have been expressed in other hosts for functional characterization. The 2-epi-5-epi-valiolone (B1265091) synthase (ValA), which catalyzes the initial cyclization step, was overexpressed in E. coli to biochemically demonstrate its function. asm.org These heterologous expression systems not only validate gene function but also provide platforms for metabolic engineering. For example, by manipulating the expressed gene set, such as omitting the valG gene, production can be diverted to yield the valuable intermediate validoxylamine A. nih.gov Recently, the pathway in S. hygroscopicus 5008 was engineered by replacing the kinase valC with an aminotransferase to create a simplified shunt pathway for the direct synthesis of valienamine (B15573). sjtu.edu.cn

| Gene/Enzyme | Host Organism | Purpose/Outcome |

| val gene cluster (8 genes) | Streptomyces lividans 1326 | Reconstituted biosynthesis of Validamycin A. nih.gov |

| ValA | Escherichia coli | Biochemical characterization of 2-epi-5-epi-valiolone synthase activity. asm.org |

| val gene cluster (minus valG) | Streptomyces lividans | Engineered production of Validoxylamine A. nih.gov |

| varB (aminotransferase) replacing valC | Streptomyces hygroscopicus 5008 | Creation of a shunt pathway for direct valienamine synthesis. sjtu.edu.cn |

Computational Approaches for Enzyme Discovery and Design

Computational biology has become indispensable for navigating the vast genetic landscapes of microorganisms like Actinomycetes to discover and engineer enzymes for novel applications. openaccessebooks.commdpi.comoup.com

The initial annotation of the validamycin biosynthetic gene cluster relied heavily on in silico methods. asm.org Homology-based searches using tools like PSI-BLAST are used to compare the predicted protein sequences from the gene cluster against databases of known proteins. juniperpublishers.com This approach successfully identified valA as a homolog of acbC (a known sugar phosphate (B84403) cyclase) and valC as a homolog of AcbM (a kinase), correctly predicting their functions which were later confirmed biochemically. asm.org

For genes with no obvious homologs, protein fold recognition servers like Phyre2 can predict the three-dimensional structure of the protein. juniperpublishers.com By matching the predicted fold to a library of known structures, a putative function can be assigned. This method was used to analyze the entire 45kb validamycin cluster to propose functions for previously unannotated genes, providing testable hypotheses for future biochemical studies. juniperpublishers.com This genome mining approach is critical for identifying novel enzymes in the vast and diverse genomic data of Actinomycetes. nih.govpnas.org

Once a protein's structure is known or accurately modeled, molecular dynamics (MD) simulations and docking studies can provide profound insights into its function at an atomic level. These computational techniques can be used to model the interaction between an enzyme and its substrate, such as the binding of validone or valienone to the active site of the ValC kinase. nih.govnih.gov

Docking studies can predict the most favorable binding pose of a substrate or inhibitor, helping to explain the enzyme's specificity. For example, such studies could clarify why ValC efficiently phosphorylates valienone and validone but not other cyclitols like 2-epi-5-epi-valiolone. nih.govnih.gov MD simulations can then model the dynamic movements of the enzyme-substrate complex over time, revealing the conformational changes that are essential for catalysis. These computational tools are invaluable for designing enzyme variants with altered substrate specificity or improved catalytic efficiency, paving the way for the production of novel compounds.

In Silico Gene Annotation and Protein Fold Analysis

Exploration of Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the high selectivity of biocatalysts with the versatility of traditional organic chemistry to create complex molecules. researchgate.net This strategy is particularly well-suited for producing aminocyclitols and their analogues. conicet.gov.arconicet.gov.ar One powerful approach involves using aldolase (B8822740) enzymes to catalyze the formation of carbon-carbon bonds with high stereocontrol. researchgate.net

For example, fructose-1,6-bisphosphate aldolase has been used to catalyze the reaction between dihydroxyacetone phosphate (DHAP) and various aldehydes. researchgate.net This can be part of a one-pot, multi-enzyme process where the initial aldol (B89426) reaction is followed by phosphatase-catalyzed hydrolysis and a subsequent chemical cyclization (an intramolecular Henry reaction) to form a nitrocyclitol. researchgate.net The nitro group can then be chemically reduced to an amine, yielding aminocyclitol structures analogous to those found in natural products. This approach offers a flexible route to various aminocyclitols by simply changing the starting aldehyde, providing access to unnatural analogues for biological screening. conicet.gov.aracs.org

Discovery of Novel Validone 7-phosphate Derivatives and Analogs

The generation of novel derivatives and analogs of validone 7-phosphate and other pathway intermediates is a key goal for drug discovery and crop protection. These new molecules can be generated through several strategies.

One approach is the manipulation of the biosynthetic pathway itself. By inactivating or altering the substrate specificity of enzymes in the pathway, the accumulation of modified intermediates can be achieved. nih.gov For instance, feeding precursor analogs to a fermentation culture of a producing strain or a heterologous host expressing the pathway could lead to their incorporation and the creation of novel validamycin structures. dokumen.pub

Another powerful strategy is chemo-enzymatic synthesis, which allows for the creation of "unnatural" analogues that are not accessible through fermentation. conicet.gov.ar As demonstrated in the synthesis of the hygromycin A aminocyclitol and its C2 epimer, combining enzymatic steps for establishing stereochemistry with subsequent chemical transformations provides a robust platform for generating diverse structures. conicet.gov.arconicet.gov.ar The synthesis of various polyhydroxyazepanes and other iminocyclitols further showcases the potential of these methods to produce novel compounds with potential glycosidase inhibitory activity. acs.org The exploration of such derivatives is crucial for developing new therapeutic agents and understanding structure-activity relationships. dokumen.pub

Q & A

Q. What enzymatic pathways involve Validone 7-phosphate, and how can researchers detect its presence in biochemical assays?

Validone 7-phosphate is synthesized via C7-cyclitol kinases such as EC 2.7.1.214, which phosphorylate validone using ATP . To detect it, researchers often employ ion-exchange chromatography (e.g., Dowex 1×8 mesh) combined with desalting methods (e.g., Sephadex G-10) and confirmatory techniques like TLC or LC-MS . Enzyme activity assays using ATP-dependent phosphorylation followed by NADH-coupled detection are also standard .

Q. How does Validone 7-phosphate contribute to secondary metabolite biosynthesis?

Validone 7-phosphate serves as a precursor for aminocyclitol antibiotics like validamycin A. Its incorporation into antifungal agents involves transferases such as EC 2.5.1.135 (validamine 7-phosphate valienyltransferase), which catalyzes GDP-valienol coupling to form validoxylamine A 7'-phosphate . Researchers validate these pathways using isotopic labeling and gene knockout studies in Streptomyces strains .

Q. What experimental methods are used to isolate and characterize Validone 7-phosphate from microbial cultures?

Isolation typically involves cell lysis, protein precipitation, and anion-exchange chromatography. For characterization, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical to confirm the phosphate group’s position and stereochemistry. Enzymatic assays with purified kinases (e.g., ValC) and ATP/ADP quantification via HPLC ensure activity validation .

Advanced Research Questions

Q. How do structural variations in sedoheptulose 7-phosphate cyclases influence the stereochemical outcomes of Validone 7-phosphate derivatives?

Comparative studies of DHQS-like cyclases (e.g., 2-epi-valiolone synthases) reveal that conserved amino acid residues (e.g., catalytic histidine and aspartate motifs) dictate stereospecific cyclization. Site-directed mutagenesis and X-ray crystallography are used to map active sites, while TLC and NMR track product divergence . For example, Actinosynnema mirum cyclases produce 2-epi-valiolone, unlike validamycin-related synthases .

Q. What strategies resolve contradictions in reported enzyme kinetics for Validone 7-phosphate-producing kinases?

Discrepancies often arise from assay conditions (e.g., pH, temperature, or cofactor availability). Researchers address these by standardizing protocols (e.g., fixed ATP/Mg²⁺ concentrations) and using kinetic modeling (e.g., Michaelis-Menten parameters). Comparative studies with orthologs (e.g., ValC vs. EEVS) clarify functional divergence .

Q. How can bioinformatics tools identify novel Validone 7-phosphate-related enzymes in understudied bacterial genomes?

Genome mining with hidden Markov models (HMMs) targeting DHQS-like domains identifies putative cyclases or kinases. Phylogenetic clustering (e.g., with MEGA software) and structural homology modeling (e.g., SWISS-MODEL) prioritize candidates for heterologous expression and activity screening .

Q. What experimental designs differentiate between parallel and convergent evolutionary pathways in Validone 7-phosphate metabolism?

Comparative genomics (e.g., synteny analysis) and ancestral sequence reconstruction distinguish evolutionary origins. Biochemical assays testing substrate promiscuity (e.g., sedoheptulose 7-phosphate vs. validone) and gene deletion/complementation in model organisms (e.g., E. coli) validate pathway uniqueness .

Methodological Considerations for Data Analysis

Q. How should researchers address variability in TLC-based quantification of Validone 7-phosphate intermediates?

Normalize results using internal standards (e.g., ADP/ATP spikes) and triplicate runs. Combine TLC with densitometry or HPLC for improved accuracy. Contradictions due to solvent system polarity (e.g., butanol-acetic acid vs. methanol-chloroform) require method optimization .

Q. What statistical approaches are optimal for analyzing enzyme kinetics in Validone 7-phosphate biosynthesis?

Use nonlinear regression (e.g., GraphPad Prism) to calculate and . Bootstrapping or Bayesian inference accounts for small-sample variability. For comparative studies, ANOVA with post-hoc tests (e.g., Tukey’s) identifies significant differences between enzyme variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.